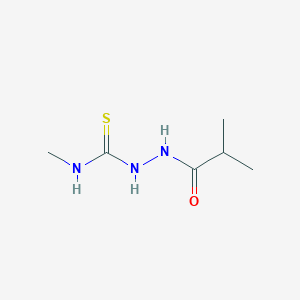![molecular formula C21H24N4 B6054409 N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6054409.png)
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of protein kinases in various biological processes. PP3 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to explore the mechanisms of action of various kinases.
Mecanismo De Acción
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a small molecule inhibitor that works by binding to the ATP-binding site of protein kinases. By binding to this site, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine prevents the kinase from phosphorylating its substrate, thereby inhibiting its activity. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to be a selective inhibitor of Src family kinases, and has also been shown to inhibit the activity of other kinases such as FAK and Abl.
Biochemical and Physiological Effects:
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in various cell types. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been shown to inhibit the adhesion and migration of cells by blocking the activity of FAK. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various biological processes. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is also relatively easy to synthesize and can be used at relatively low concentrations, which minimizes any potential toxic effects. However, one limitation of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is that it is not a completely selective inhibitor, and can also inhibit the activity of other kinases. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One area of interest is the development of more selective inhibitors that target specific kinases. Another area of interest is the use of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine could be used to investigate the role of kinases in various disease processes, such as cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl bromide with 1H-pyrazole-1-carboxaldehyde to produce 3-(1H-pyrazol-1-yl)benzyl bromide. This intermediate is then reacted with N-phenylpiperidin-3-amine in the presence of a base to yield N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. The synthesis of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used extensively in scientific research to study the role of protein kinases in various biological processes. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been used to study the role of focal adhesion kinase (FAK) in cell adhesion and migration. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of various other kinases in processes such as cell cycle regulation, apoptosis, and signal transduction.
Propiedades
IUPAC Name |
N-phenyl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-19(9-3-1)23-20-10-5-13-24(17-20)16-18-7-4-11-21(15-18)25-14-6-12-22-25/h1-4,6-9,11-12,14-15,20,23H,5,10,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVFZZBITQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)

![1-(1H-benzimidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6054342.png)
![4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6054366.png)
![2-[1-(2-fluorobenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054397.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6054399.png)
![(2-fluoro-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6054412.png)
![2-methyl-9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)
![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)